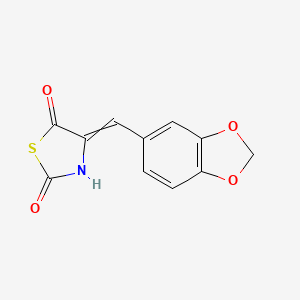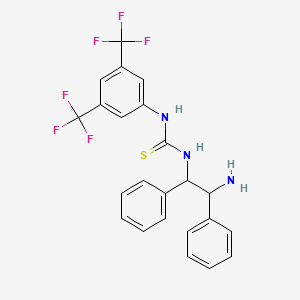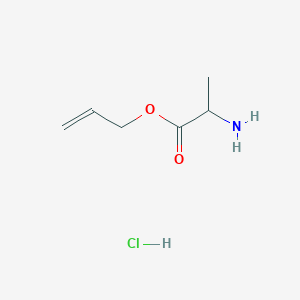![molecular formula C26H28FN3O5S B12499396 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B12499396.png)
2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(2-methylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(2-methylpropyl)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a fluorobenzenesulfonamido group, and an acetamido group, all attached to a benzamide backbone.
准备方法
合成路线和反应条件
2-{2-[N-(4-甲氧基苯基)-4-氟苯磺酰胺基]乙酰胺基}-N-(2-甲基丙基)苯甲酰胺的合成通常涉及多个步骤,包括亲核芳香取代和酰胺键形成。一种常见的合成路线是从 4-氟苯磺酰氯与 4-甲氧基苯胺的亲核芳香取代反应开始,形成 N-(4-甲氧基苯基)-4-氟苯磺酰胺。然后将该中间体与 2-溴乙酰胺反应生成 2-{2-[N-(4-甲氧基苯基)-4-氟苯磺酰胺基]乙酰胺基}。最后,在适当条件下将该化合物与 N-(2-甲基丙基)苯甲酰胺偶联,得到目标化合物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和产率。此外,优化反应条件,例如温度、压力和溶剂选择,可以进一步提高合成的可扩展性。
化学反应分析
反应类型
2-{2-[N-(4-甲氧基苯基)-4-氟苯磺酰胺基]乙酰胺基}-N-(2-甲基丙基)苯甲酰胺可以发生各种化学反应,包括:
氧化: 甲氧基可以被氧化成羟基。
还原: 如果有的话,硝基可以被还原成胺。
取代: 氟原子可以被其他亲核试剂取代,例如胺或硫醇。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 可以使用氢气 (H2) 与钯催化剂 (Pd/C) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 亲核取代反应可以使用叠氮化钠 (NaN3) 或硫脲等试剂进行。
主要产物
氧化: 形成 2-{2-[N-(4-羟基苯基)-4-氟苯磺酰胺基]乙酰胺基}-N-(2-甲基丙基)苯甲酰胺。
还原: 形成 2-{2-[N-(4-氨基苯基)-4-氟苯磺酰胺基]乙酰胺基}-N-(2-甲基丙基)苯甲酰胺。
取代: 根据所使用的亲核试剂,形成各种取代的衍生物。
科学研究应用
2-{2-[N-(4-甲氧基苯基)-4-氟苯磺酰胺基]乙酰胺基}-N-(2-甲基丙基)苯甲酰胺有几个科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其潜在的治疗效果,例如抗炎或抗癌特性。
工业: 用于开发具有特定特性的新材料,例如增强的热稳定性或导电性。
作用机制
2-{2-[N-(4-甲氧基苯基)-4-氟苯磺酰胺基]乙酰胺基}-N-(2-甲基丙基)苯甲酰胺的作用机制涉及其与特定分子靶标的相互作用,例如酶或受体。该化合物可能与酶的活性位点结合,抑制其活性,或者它可能与受体相互作用,调节其信号通路。所涉及的具体分子靶标和通路取决于所使用的化合物的具体应用和环境。
相似化合物的比较
类似化合物
2-(2-氨基噻唑-4-基)-N-[4-(2-{[(2R)-2-羟基-2-苯乙基]氨基}乙基)苯基]乙酰胺: 以其作为β-3肾上腺素能激动剂而闻名。
4-硝基苯基-2-乙酰胺基-2-脱氧-β-D-吡喃葡萄糖苷: 在生化测定中用作酶活性的底物。
独特性
2-{2-[N-(4-甲氧基苯基)-4-氟苯磺酰胺基]乙酰胺基}-N-(2-甲基丙基)苯甲酰胺的独特之处在于其官能团的特定组合,赋予其独特的化学和生物学特性。其甲氧基和氟苯磺酰胺基团提供了独特的反应性和结合特性,使其成为各种研究和工业应用的宝贵化合物。
属性
分子式 |
C26H28FN3O5S |
|---|---|
分子量 |
513.6 g/mol |
IUPAC 名称 |
2-[[2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetyl]amino]-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C26H28FN3O5S/c1-18(2)16-28-26(32)23-6-4-5-7-24(23)29-25(31)17-30(20-10-12-21(35-3)13-11-20)36(33,34)22-14-8-19(27)9-15-22/h4-15,18H,16-17H2,1-3H3,(H,28,32)(H,29,31) |
InChI 键 |
XWEQVVOIAVGVFN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-dimethyl-5-[3-methyl-4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499329.png)
![ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate](/img/structure/B12499332.png)
![11a-methyl-3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthren-7-ol](/img/structure/B12499333.png)

![N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide](/img/structure/B12499340.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12499342.png)
![4-(6H-benzo[c][1]benzazocin-5-yl)-4-oxobutanoic acid](/img/structure/B12499347.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12499359.png)
![4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f][1]benzothiole](/img/structure/B12499367.png)

![3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12499387.png)

